Potassium 9(or 10)-sulfostearate

CAS No.: 68609-93-8

Cat. No.: VC18985765

Molecular Formula: C18H34K2O5S

Molecular Weight: 440.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68609-93-8 |

|---|---|

| Molecular Formula | C18H34K2O5S |

| Molecular Weight | 440.7 g/mol |

| IUPAC Name | dipotassium;9-sulfonatooctadecanoate |

| Standard InChI | InChI=1S/C18H36O5S.2K/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |

| Standard InChI Key | BWZXEKWABSTKSN-UHFFFAOYSA-L |

| Canonical SMILES | CCCCCCCCCC(CCCCCCCC(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Introduction

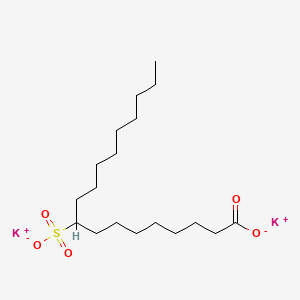

Structural and Molecular Characteristics

Chemical Identity

Potassium 9(or 10)-sulfostearate (CAS 68609-93-8) has the molecular formula C₁₈H₃₆O₅S and a molar mass of 388.6 g/mol . The sulfonate group is positioned at either the 9th or 10th carbon, resulting in structural isomers. The SMILES notation CCCCCCCCCC(CCCCCCCC(=O)O)S(=O)(=O)O delineates the branched alkyl chain, carboxylic acid group, and sulfonate moiety .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₆O₅S |

| SMILES | CCCCCCCCCC(CCCCCCCC(=O)O)S(=O)(=O)O |

| InChIKey | HGQPEPQKVAACHC-UHFFFAOYSA-N |

| CAS Number | 68609-93-8 |

The compound’s amphiphilicity arises from the juxtaposition of its hydrophobic stearic chain and hydrophilic sulfonate group, enabling micelle formation in aqueous solutions.

Synthesis and Production

Industrial Synthesis

The synthesis involves two primary steps: sulfonation of stearic acid followed by neutralization with potassium hydroxide.

-

Sulfonation: Stearic acid reacts with sulfur trioxide (SO₃) or oleum under controlled conditions, yielding sulfostearic acid. The reaction occurs at elevated temperatures (80–120°C) to ensure regioselectivity at the 9th or 10th carbon.

-

Neutralization: Sulfostearic acid is neutralized with potassium hydroxide (KOH), forming the potassium salt. The product is purified via crystallization or membrane filtration to achieve >90% purity.

Table 2: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Sulfonation Agent | SO₃ or oleum |

| Temperature | 80–120°C |

| Neutralization Agent | KOH (aqueous) |

| Purity | ≥90% |

Physicochemical Properties

Surface Activity

The compound reduces surface tension at the oil-water interface, with a critical micelle concentration (CMC) of 0.1–0.5 mM. Its hydrophilic-lipophilic balance (HLB) of 12–14 classifies it as a water-soluble surfactant suitable for emulsifying polar oils .

Table 3: Key Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Solubility in Water | >50 g/L (25°C) |

| Melting Point | 180–190°C |

| CMC | 0.1–0.5 mM |

| pH (1% solution) | 7.5–9.0 |

Biological and Toxicological Profile

Antimicrobial Activity

In vitro studies demonstrate bacteriostatic effects against Staphylococcus aureus and Escherichia coli at concentrations ≥0.5% (w/v). The sulfonate group disrupts microbial membranes via electrostatic interactions with phospholipid headgroups.

Dermatological Compatibility

Patch tests on human volunteers (n=50) revealed mild irritation (erythema) in 4% of participants at 5% (w/v) concentrations, classifying it as low-risk for topical use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume